

# 3-Methoxyfuran-2-carbaldehyde chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Methoxyfuran-2-carbaldehyde

Cat. No.: B2648154

[Get Quote](#)

An In-depth Technical Guide to **3-Methoxyfuran-2-carbaldehyde**

## Abstract

This technical guide provides a comprehensive overview of **3-Methoxyfuran-2-carbaldehyde** (CAS No: 32487-58-4), a key heterocyclic building block in organic synthesis and medicinal chemistry. The furan scaffold is a versatile core found in numerous bioactive compounds, and the strategic placement of a methoxy group at the 3-position significantly modulates the molecule's electronic profile, lipophilicity, and metabolic stability, rendering it a valuable intermediate for drug development professionals.<sup>[1][2]</sup> This document delves into its core chemical properties, spectroscopic signature, synthesis protocols, reactivity, and potential applications, with a focus on providing field-proven insights for researchers and scientists.

## Physicochemical and Spectroscopic Profile

**3-Methoxyfuran-2-carbaldehyde**, also known as 3-Methoxy-2-furfuraldehyde, is a colorless to light yellow solid or oily liquid.<sup>[3][4]</sup> Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.

## Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	32487-58-4	[3][5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>	[4][5]
Molecular Weight	126.11 g/mol	[4]
Appearance	Colorless to light yellow oily liquid/solid	[3][4]
Boiling Point	~229.2 °C (Predicted)	[4]
Density	~1.168 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Soluble in organic solvents (ethanol, ether, DMF)	[4]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[4]

## Spectroscopic Signature

The structural features of **3-Methoxyfuran-2-carbaldehyde** give rise to a distinct spectroscopic profile essential for its identification and characterization.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aldehydic proton, and the methoxy group protons. The aldehydic proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The two furan ring protons will appear as doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display six distinct signals. The most downfield signal corresponds to the aldehydic carbonyl carbon (δ ~175-180 ppm).[6] The carbons of the furan ring will appear in the aromatic region, with their specific shifts determined by the substituents. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.
- Infrared (IR) Spectroscopy:** The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching band for the aldehyde will be

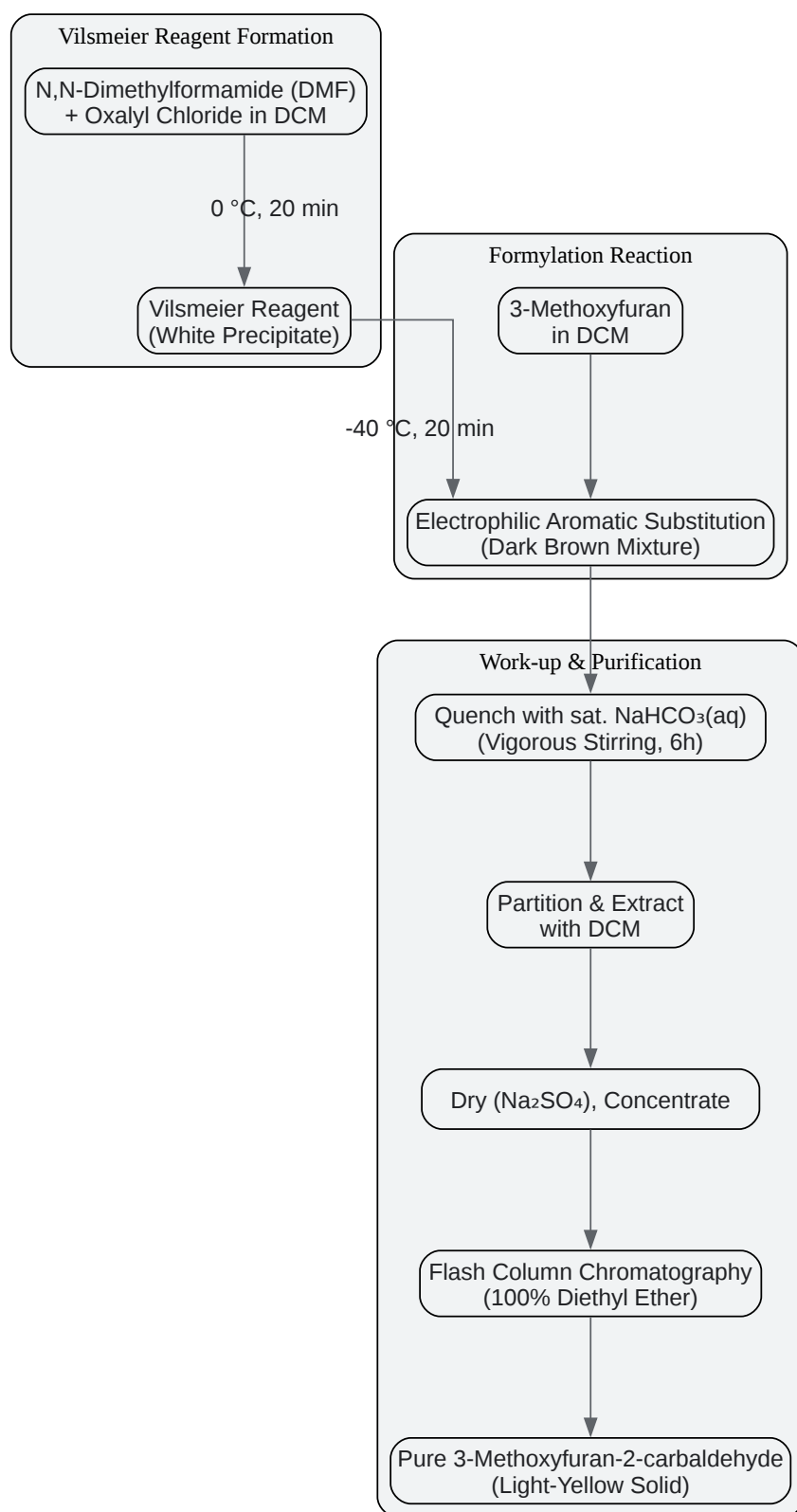
prominent around 1700-1720  $\text{cm}^{-1}$ .<sup>[7]</sup> Additionally, C-H stretching bands for the aldehyde group are expected near 2700-2850  $\text{cm}^{-1}$ .<sup>[7]</sup> The C-O stretching of the methoxy group and the furan ether linkage will appear in the 1000-1300  $\text{cm}^{-1}$  region.<sup>[7]</sup>

## Synthesis and Manufacturing

The preparation of **3-Methoxyfuran-2-carbaldehyde** is most effectively achieved through the Vilsmeier-Haack formylation of 3-methoxyfuran. This reaction provides a reliable and scalable route to the target compound.<sup>[3]</sup>

### Vilsmeier-Haack Formylation Workflow

The diagram below illustrates the key stages of the synthesis process, from the activation of the formylating agent to the final purification of the product.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Methoxyfuran-2-carbaldehyde**.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of 3-methoxyfuran.[3]

### Materials:

- 3-Methoxyfuran (1.0 equiv)
- N,N-Dimethylformamide (DMF) (1.35 equiv)
- Oxalyl chloride (1.2 equiv)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel
- Diethyl ether

### Procedure:

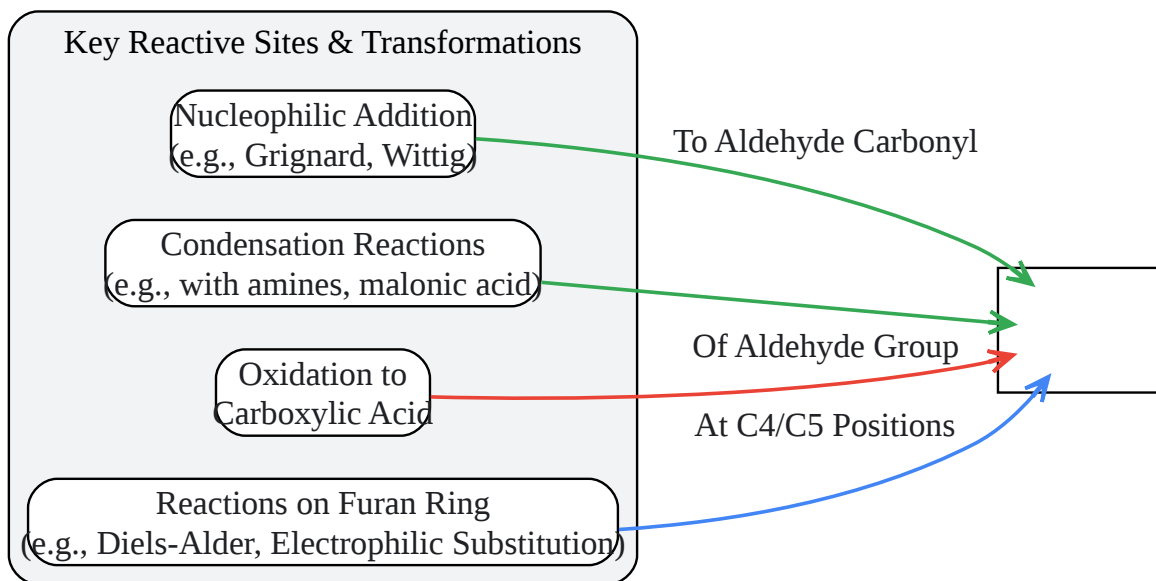
- Vilsmeier Reagent Preparation: Charge a flask with a solution of N-dimethylformamide in dichloromethane. Cool the solution to  $0^\circ\text{C}$ . Add oxalyl chloride dropwise over approximately 15 minutes. Vigorous bubbling and the precipitation of a white solid will be observed. Stir the mixture for an additional 20 minutes at  $0^\circ\text{C}$ .
- Formylation: Cool the reaction mixture to  $-40^\circ\text{C}$  using a dry ice/acetone bath. Add a solution of 3-methoxyfuran in dichloromethane via cannula. A dark-brown color will form during the addition. Stir the reaction for 20 minutes at  $-40^\circ\text{C}$ .
- Quenching and Extraction: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution. Stir the resulting biphasic mixture vigorously for 6 hours. Partition the layers and extract the aqueous layer twice with dichloromethane.

- Purification: Combine the organic layers and dry over sodium sulfate. Filter the solids and concentrate the filtrate under reduced pressure. Purify the resulting light-yellow solid residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield pure **3-Methoxyfuran-2-carbaldehyde**.<sup>[3]</sup>

Causality: The use of oxalyl chloride with DMF generates the electrophilic Vilsmeier reagent in situ. The reaction is conducted at low temperatures (-40°C) to control the reactivity of this potent electrophile and prevent side reactions. The furan ring, activated by the electron-donating 3-methoxy group, undergoes electrophilic substitution preferentially at the C2 position. The vigorous stirring during the bicarbonate quench is essential to neutralize the acidic reaction mixture and decompose any remaining Vilsmeier reagent.

## Chemical Reactivity and Mechanisms

The reactivity of **3-Methoxyfuran-2-carbaldehyde** is governed by its two primary functional groups: the furan ring and the aldehyde. The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group dictates its behavior in chemical transformations.



[Click to download full resolution via product page](#)

Caption: Reactivity map of **3-Methoxyfuran-2-carbaldehyde**.

- **Reactions of the Aldehyde Group:** The aldehyde is a primary site for nucleophilic attack. It readily undergoes condensation reactions with amines to form imines, and with active methylene compounds like malonic acid to form substituted propenoic acids.<sup>[8][9]</sup> It can also be oxidized to the corresponding carboxylic acid or reduced to an alcohol.
- **Reactivity of the Furan Ring:** The furan ring can participate as a diene in Diels-Alder reactions. While the ring is generally susceptible to electrophilic attack, the presence of the electron-withdrawing aldehyde group at C2 and the activating methoxy group at C3 makes further substitution complex. The methoxy group directs electrophiles to the C2 and C4 positions, while the aldehyde deactivates the ring, particularly at C3 and C5. This complex electronic landscape allows for regioselective functionalization under controlled conditions.

## Applications in Research and Drug Development

While direct applications of **3-Methoxyfuran-2-carbaldehyde** in late-stage clinical candidates are not widely documented, its value lies in its role as a versatile synthetic intermediate.<sup>[1]</sup> The furan heterocycle is a privileged scaffold in medicinal chemistry, and modifications, such as the introduction of a methoxy group, are a key strategy in drug design to fine-tune a molecule's properties.<sup>[1]</sup>

- **Scaffold for Bioactive Molecules:** The compound serves as a precursor for more complex heterocyclic systems. For example, the core structure is present in benzofuran derivatives that have been investigated as potent tubulin polymerization inhibitors for anticancer therapy.<sup>[1]</sup> The synthetic accessibility of the aldehyde allows for its elaboration into various side chains and fusion to other ring systems, creating diverse molecular libraries for screening.
- **Intermediate in Natural Product Synthesis:** Furan derivatives are structural units in many natural products.<sup>[10]</sup> Compounds like **3-Methoxyfuran-2-carbaldehyde** can serve as key starting materials for the total synthesis of complex natural products.
- **Flavor and Fragrance Industry:** Substituted furfurals can be used as ingredients in spices and flavors to impart specific tastes and aromas.<sup>[4]</sup>

## Safety and Handling

Proper handling of **3-Methoxyfuran-2-carbaldehyde** is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

- GHS Hazard Classification:
  - H312: Harmful in contact with skin.[11]
  - H411: Toxic to aquatic life with long lasting effects.[11]
- Precautionary Measures:
  - P280: Wear protective gloves and protective clothing.[11]
  - P273: Avoid release to the environment.[11]
  - Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid contact with skin, eyes, and mucous membranes.[4] Limit all unnecessary personal contact.[13]
- First Aid:
  - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if you feel unwell.[11]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
  - Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[11]
- Storage and Stability:
  - The product is chemically stable under standard ambient conditions.[11]
  - Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It may be sensitive to air and light.[12]



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxyfuran-2-carbaldehyde | 32487-58-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-Methoxyfuran-2-carbaldehyde | C<sub>6</sub>H<sub>6</sub>O<sub>3</sub> | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [3-Methoxyfuran-2-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2648154#3-methoxyfuran-2-carbaldehyde-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)